15-Deoxy-delta-12,14-prostaglandin J2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-inflammatory Effects

15d-PGJ2 has been shown to possess anti-inflammatory properties. Studies suggest it can inhibit the production of inflammatory mediators like inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α) [“15-Deoxy-Δ12,14-prostaglandin J2 inhibits multiple steps in the NF-κB signaling pathway”()]. This effect is believed to be partially mediated by its interaction with a cellular receptor known as peroxisome proliferator-activated receptor gamma (PPARγ) [“15-Deoxy-delta 12, 14-prostaglandin J2 is a ligand for the adipocyte determination factor PPAR gamma”()].

Regulation of Cell Differentiation

Research suggests 15d-PGJ2 may play a role in regulating cell differentiation, particularly towards fat cells (adipocytes). It has been shown to stimulate adipogenesis (formation of fat cells) in cultured fibroblasts [“15-deoxy-Δ12,14-Prostaglandin J2 (15-deoxy-Δ12,14-PGJ2, CAS Number: 87893-55-8)”()]. This suggests it might be involved in fat cell development and metabolism.

Potential Therapeutic Applications

Due to its anti-inflammatory and adipogenic properties, 15d-PGJ2 is being explored for its potential therapeutic applications in various diseases. These include:

- Metabolic disorders: The insulin-sensitizing effects of 15d-PGJ2 are being investigated for potential treatment of type 2 diabetes [“15-deoxy-Δ12,14-Prostaglandin J2 (15-deoxy-Δ12,14-PGJ2, CAS Number: 87893-55-8)”()].

- Inflammatory diseases: The anti-inflammatory properties of 15d-PGJ2 suggest potential applications in treating inflammatory conditions like arthritis and psoriasis.

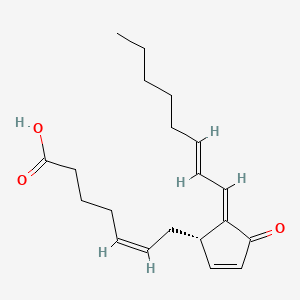

15-Deoxy-delta-12,14-prostaglandin J2 is a cyclopentenone prostaglandin derived from arachidonic acid. It is classified as an unsaturated carboxylic acid with a molecular formula of C20H28O3 and a molecular weight of approximately 316.4 g/mol. This compound features a complex structure that includes a five-membered ring and highly reactive alpha- and beta-unsaturated carbonyl groups, allowing it to covalently modify proteins and influence their functions. As a natural ligand for the peroxisome proliferator-activated receptor gamma, it plays significant roles in various biological processes, including inflammation and metabolism .

The synthesis of 15-Deoxy-delta-12,14-prostaglandin J2 involves the dehydration of prostaglandin D2, resulting in the elimination of two water molecules. This reaction is catalyzed by enzymes such as cyclooxygenases, which convert arachidonic acid into various prostaglandins through a series of enzymatic transformations . The compound's reactivity is primarily attributed to its electrophilic carbonyl groups, which can engage in Michael addition reactions with nucleophiles, impacting multiple signaling pathways within cells .

15-Deoxy-delta-12,14-prostaglandin J2 exhibits a wide range of biological activities. It is recognized for its anti-inflammatory properties, acting as an inhibitor of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. Additionally, it has been shown to modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells and activator protein-1 pathways, which are critical in inflammatory responses . Furthermore, this compound has demonstrated potential in cancer therapy by inhibiting tumor cell proliferation and inducing apoptosis through various mechanisms .

The synthesis of 15-Deoxy-delta-12,14-prostaglandin J2 can be achieved through several methods:

- Enzymatic Conversion: Utilizing cyclooxygenase enzymes to convert arachidonic acid into prostaglandins, followed by dehydration.

- Chemical Synthesis: Employing organic synthesis techniques to construct the cyclopentenone structure from simpler precursors.

- Total Synthesis: A more complex approach involving multiple synthetic steps to assemble the entire molecule from basic organic compounds.

Each method varies in efficiency and yield depending on the specific conditions and reagents used .

15-Deoxy-delta-12,14-prostaglandin J2 has several applications in biomedical research and potential therapeutic areas:

- Anti-inflammatory Treatments: Its ability to inhibit inflammatory pathways makes it a candidate for developing treatments for chronic inflammatory diseases.

- Cancer Therapy: Investigated for its role in inducing apoptosis in cancer cells and inhibiting tumor growth.

- Metabolic Disorders: As a PPAR-gamma agonist, it may play a role in managing conditions related to obesity and diabetes by promoting adipocyte differentiation .

Studies have highlighted the interactions between 15-Deoxy-delta-12,14-prostaglandin J2 and various cellular signaling pathways:

- Nuclear Factor Kappa-light-chain-enhancer of Activated B Cells: Inhibition of this pathway leads to reduced expression of pro-inflammatory cytokines.

- Activator Protein-1: Differential modulation based on cell type suggests potential therapeutic strategies for managing preterm labor by influencing myocyte activity .

- Peroxisome Proliferator-Activated Receptor Gamma: Binding to this receptor enhances insulin sensitivity and lipid metabolism, indicating its role in metabolic regulation .

Several compounds share structural or functional similarities with 15-Deoxy-delta-12,14-prostaglandin J2. Here are some notable examples:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Prostaglandin D2 | Yes | Mediates sleep regulation and immune response |

| Prostaglandin E2 | Yes | Involved in inflammation and pain signaling |

| Delta-12-Prostaglandin J2 | Yes | Exhibits anti-inflammatory properties |

| 9-Deoxy-Prostaglandin E2 | Yes | Modulates vascular tone and renal function |

15-Deoxy-delta-12,14-prostaglandin J2 is unique due to its specific binding affinity for PPAR-gamma and its potent anti-inflammatory effects that can be selectively modulated based on cell type. This specificity highlights its potential as a therapeutic agent distinct from other prostaglandins that may not exhibit the same level of selectivity or efficacy in targeting specific pathways .

15-Deoxy-delta-12,14-prostaglandin J2 (15d-PGJ2) possesses a distinctive cyclopentenone ring system that fundamentally defines its chemical reactivity and biological activity [1] [2]. The cyclopentenone structure consists of a five-membered unsaturated ketone ring bearing a characteristic alpha,beta-unsaturated carbonyl functionality [2] [3]. This structural motif distinguishes cyclopentenone prostaglandins from their classical prostaglandin counterparts, which typically contain cyclopentanone rings with hydroxyl substituents [2].

The cyclopentenone ring in 15d-PGJ2 is formed through dehydration processes from prostaglandin D2 (PGD2), involving the elimination of two water molecules [4] [5]. The ring system exhibits an endocyclic double bond between carbons C9 and C10, creating the alpha,beta-unsaturated ketone motif that serves as the primary electrophilic center [5] [6]. This structural arrangement positions the ketone carbonyl at C11 in conjugation with the C9-C10 double bond, generating a highly reactive Michael acceptor site [5].

The geometric configuration of the cyclopentenone ring places the electrophilic carbon at position C9 in an optimal orientation for nucleophilic attack [5]. The ring adopts a planar conformation that facilitates maximum orbital overlap between the carbonyl group and the adjacent double bond, enhancing the electrophilic character of the system [5]. The presence of the cyclopentenone ring imparts significant rigidity to the molecular framework, constraining the prostaglandin backbone into a specific three-dimensional arrangement that influences protein binding interactions [7].

Spectroscopic analysis reveals that the cyclopentenone ring system exhibits characteristic ultraviolet absorption maxima around 224 nanometers, corresponding to the pi-to-pi* transition of the conjugated enone system [1]. Nuclear magnetic resonance studies demonstrate distinctive chemical shifts for the ring protons, with the C9 vinyl proton appearing significantly downfield due to the electron-withdrawing effect of the carbonyl group [1]. The carbonyl carbon resonates at approximately 210 parts per million in carbon-13 NMR spectra, consistent with an alpha,beta-unsaturated ketone environment [1].

Electrophilic α,β-Unsaturated Ketone Motifs

The electrophilic alpha,beta-unsaturated ketone motifs in 15d-PGJ2 represent the primary reactive centers responsible for its diverse biological activities [5] [6]. The compound contains two distinct electrophilic systems: the endocyclic enone within the cyclopentenone ring (C9-C10) and the exocyclic conjugated system extending through the side chain (C12-C13-C14) [5] [8].

The endocyclic alpha,beta-unsaturated ketone exhibits the highest electrophilic reactivity, with the carbon at position C13 serving as the preferred site for nucleophilic attack [5] [8]. This selectivity arises from electronic factors, as the C13 position experiences maximum electron deficiency due to the extended conjugation through the cyclopentenone ring and the exocyclic double bond system [5]. The Michael addition reaction at C13 proceeds readily with biological nucleophiles, particularly cysteine thiol groups in proteins [5] [6].

Structure-activity relationship studies have demonstrated that the endocyclic enone is absolutely essential for biological activity [9] [8]. Analogues lacking this structural feature, such as 9,10-dihydro-15d-PGJ2, exhibit complete loss of activity across multiple biological assays [5] [7]. This observation confirms that the electrophilic character of the cyclopentenone ring is indispensable for the compound's mechanism of action [7].

The exocyclic alpha,beta-unsaturated system encompasses the C12-C13 and C13-C14 double bonds, which exist in E,E configuration [1] [4]. This extended conjugation system amplifies the electrophilic character of the C13 position while simultaneously providing a reinforcing effect for overall biological activity [9]. The conjugated omega-side chain contributes approximately 30-40% to the total electrophilic reactivity, as evidenced by comparative studies with truncated analogues [9].

Quantum chemical calculations reveal that the electrophilic reactivity follows the order C13 > C9 > other positions, with the C13 carbon exhibiting the lowest LUMO energy and highest positive charge density [5]. The alpha,beta-unsaturated ketone motifs demonstrate preferential reactivity toward soft nucleophiles, particularly sulfur-containing amino acid residues such as cysteine [5] [6]. This selectivity enables 15d-PGJ2 to target specific protein sites while avoiding non-specific reactions with other cellular components [10].

Total Synthesis Strategies and Stereochemical Control

The total synthesis of 15d-PGJ2 has been accomplished through several strategic approaches, each addressing the challenges of establishing the correct stereochemistry and maintaining the sensitive electrophilic functionalities [9] [11] [12]. The complexity of the target molecule, featuring multiple stereocenters, conjugated double bonds, and reactive electrophilic sites, has driven the development of innovative synthetic methodologies [11] [13].

The landmark synthesis reported by Egger and colleagues in 2015 established an efficient route that enables structural diversification for analogue preparation [9]. This approach utilizes a cyclopentenone precursor that can be elaborated to install both the alpha and omega side chains with appropriate stereochemical control [9]. The key strategic advantage of this synthesis lies in its flexibility, allowing the preparation of seven different analogues with varied electrophilic site positioning for structure-activity relationship studies [9].

Li, Stoltz, and Grubbs developed a highly enantioselective synthesis beginning with lipase-mediated kinetic resolution of 3-oxodicyclopentadiene [11] [12]. This approach achieves greater than 99% enantiomeric excess in the final product through a carefully orchestrated sequence involving three-component coupling, retro-Diels-Alder reaction, and stereoretentive olefin metathesis [11] [12]. The synthesis proceeds in 10 steps from the resolved starting material, representing a significant improvement in efficiency compared to earlier approaches [12].

The stereochemical control strategies employed in 15d-PGJ2 synthesis encompass multiple complementary approaches [14] [15]. Lipase-mediated kinetic resolution provides access to enantiopure starting materials with excellent optical purity [11] [13]. Three-component coupling reactions enable the simultaneous formation of carbon-carbon bonds while establishing the crucial C8 stereochemistry with high selectivity [11] [12]. Retro-Diels-Alder reactions serve as key strategic transformations, revealing the cyclopentenone core while preserving existing stereocenters [11] [12].

Asymmetric rhodium-catalyzed cycloisomerization has emerged as a powerful method for constructing the cyclopentanone core with excellent enantiocontrol [16]. This approach utilizes an ene-ynone precursor that undergoes cyclization to establish multiple stereocenters in a single transformation [16]. The rhodium catalyst provides exquisite control over the stereochemical outcome, enabling access to the natural S-configuration at C8 [16].

Stereoretentive olefin metathesis plays a crucial role in side chain installation, preserving the configuration of existing double bonds while forming new carbon-carbon bonds [11] [12]. This methodology enables the introduction of the omega side chain without compromising the sensitive electrophilic functionalities present in the molecule [11]. The use of specialized metathesis catalysts ensures retention of double bond geometry throughout the transformation [12].

Structure-Activity Relationship Studies of Analogues

Comprehensive structure-activity relationship studies have elucidated the molecular requirements for 15d-PGJ2 biological activity, providing critical insights into the mechanism of action and opportunities for analogue development [9] [8] [10]. These investigations have systematically examined the contribution of individual structural elements to overall biological potency [9] [8].

The endocyclic enone has been identified as absolutely crucial for bioactivity across all tested biological endpoints [9] [8]. Analogues lacking this structural feature, including 9,10-dihydro-15d-PGJ2, demonstrate complete loss of activity in cytokine suppression assays, confirming the essential nature of the alpha,beta-unsaturated ketone for biological function [9] [7]. This finding establishes the cyclopentenone ring as the primary pharmacophore responsible for the compound's anti-inflammatory effects [9].

The exocyclic conjugated system provides a reinforcing effect that enhances overall biological potency [9]. Analogues with modified or truncated omega side chains retain significant activity but exhibit reduced potency compared to the parent compound [9]. Quantitative analysis reveals that the conjugated C12-C13-C14 system contributes approximately 2-3 fold to the overall biological activity, indicating its importance as an auxiliary electrophilic center [9].

Stereochemical requirements have been extensively characterized through studies of individual enantiomers and diastereomers [8] [17]. The natural S-configuration at C8 is essential for optimal activity, with the corresponding R-enantiomer showing significantly reduced potency in most biological assays [8]. This stereochemical specificity suggests that 15d-PGJ2 interacts with chiral binding sites on target proteins, consistent with its known interactions with peroxisome proliferator-activated receptor gamma and signal transducer and activator of transcription 3 [8] [17].

The carboxylic acid functionality proves essential for cellular uptake and biological activity [10]. Ester derivatives exhibit markedly reduced activity, indicating that the free carboxylic acid is required for proper membrane transport and intracellular distribution [10]. This finding has important implications for analogue design, as modifications to the carboxylic acid group must preserve the ionizable functionality [10].

Position-specific modifications have revealed the relative importance of individual electrophilic sites [8]. Covalent modification studies using biotinylated analogues demonstrate that the C13 position serves as the primary site for protein adduct formation [8]. Site-directed mutagenesis experiments with target proteins confirm that cysteine residues serve as the principal nucleophilic partners for 15d-PGJ2 binding [8] [17].

The double bond geometry requirements have been established through synthesis and evaluation of geometric isomers [8]. Both the C12-C13 and C13-C14 double bonds must maintain E-configuration for optimal activity [8]. Z-isomers at either position show substantially reduced biological potency, indicating that the extended conjugation system requires specific geometric arrangements for proper protein interactions [8].

Peroxisome Proliferator-Activated Receptor γ-Dependent Signalling Pathways

15-Deoxy-delta-12,14-prostaglandin J₂ binds the ligand-binding domain of peroxisome proliferator-activated receptor γ with sub-micromolar affinity (half-maximal competitive displacement ≈ 0.6 micromolar) [1] [2]. Ligand engagement promotes heterodimerisation with retinoid X receptor α, recruitment of co-activators, and docking at peroxisome proliferator response elements within target promoters, thereby altering gene expression.

| Gene or pathway regulated | Direction of regulation | Principal cellular outcome | Key study |

|---|---|---|---|

| Lipoprotein lipase | Up-regulated | Lipid uptake and storage [1] | Forman et al. 1995 [1] |

| CCAAT enhancer-binding protein α | Up-regulated | Adipogenic commitment [1] | Forman et al. 1995 [1] |

| Catalase | Up-regulated | Anti-oxidant defence after intracerebral haemorrhage [3] | Sirén et al. 2006 [3] |

| Interleukin six, tumour necrosis factor α | Down-regulated | Dampened macrophage cytokine release [4] | Li et al. 2019 [4] |

Transcription-independent actions have also been documented: picomolar concentrations rapidly prime eosinophil chemotaxis through cytosolic peroxisome proliferator-activated receptor γ cross-talk with calcium signalling [5].

Peroxisome Proliferator-Activated Receptor γ-Independent Cellular Targets

Although receptor engagement explains many responses, 15-deoxy-delta-12,14-prostaglandin J₂ also modulates several pathways independently of peroxisome proliferator-activated receptor γ.

3.2.1 Retinoic Acid Receptor-Related Orphan Receptor α Interactions

The prostaglandin induces expression of retinoic acid receptor-related orphan receptor α isoforms 1 and 4 in human umbilical vein endothelial cells; this up-regulation persists in the presence of peroxisome proliferator-activated receptor γ antagonism, indicating an alternative signalling route [6]. Forced expression of retinoic acid receptor-related orphan receptor α attenuates tumour necrosis factor α-driven vascular cell adhesion molecule 1 and intercellular adhesion molecule 1 transcription, thereby contributing to anti-inflammatory effects [6].

3.2.2 Nuclear Factor Kappa B Pathway Modulation

15-Deoxy-delta-12,14-prostaglandin J₂ suppresses nuclear factor kappa B signalling at multiple levels:

| Molecular step inhibited | Mechanistic basis | Concentration range reported | References |

|---|---|---|---|

| Inhibitor of kappa B kinase α/β phosphorylation | Direct electrophilic adduction of catalytic cysteine-one-hundred-seventy-nine | 1–10 micromolar [7] [8] | [7] [8] |

| Inhibitor of kappa B α degradation | Consequence of inhibited kinase activity | 1–10 micromolar [7] | [7] |

| Nuclear factor kappa B DNA binding | Covalent modification of p65 DNA-binding cysteines [9] | 3 micromolar [9] | [9] |

These combined actions curtail transcription of inducible nitric-oxide synthase, cyclo-oxygenase-two and pro-inflammatory cytokines in astrocytes, macrophages and hepatocytes [7] [8].

3.2.3 Activator Protein 1 and Mitogen-Activated Protein Kinase Signalling Interference

Direct blockade of activator protein 1: 15-deoxy-delta-12,14-prostaglandin J₂ forms a Michael adduct with cysteine-two-hundred-sixty-nine within the c-Jun DNA-binding domain, abolishing activator protein 1 binding in vitro and in living cells [10].

Bidirectional modulation of mitogen-activated protein kinase cascades:

– Rapid electrophile-induced reactive oxygen species generation activates extracellular signal-regulated kinase-one/two, c-Jun N-terminal kinase and p-thirty-eight mitogen-activated protein kinase, culminating in apoptosis of osteosarcoma and osteoblast lines [11] [12].

– Conversely, covalent activation of H-Ras at cysteine-one-hundred-eighty-four potentiates mitogen-activated protein kinase and phosphatidylinositol-three-kinase–AKT signalling, enhancing proliferation in fibroblasts when low micromolar prostaglandin is supplied alone or with serum [13] [14].

Covalent Modification of Cellular Proteins via Michael Addition

The α,β-unsaturated carbonyl at carbon-nine of the cyclopentenone ring serves as an electrophilic centre, enabling irreversible conjugation to accessible cysteine thiols.

| Protein target (cellular context) | Cysteine residue(s) modified | Functional consequence | Primary reference |

|---|---|---|---|

| H-Ras (fibroblasts) | One-hundred-eighty-four | Constitutive guanosine triphosphate loading and downstream mitogen-activated protein kinase activation [13] | [13] [15] |

| Inhibitor of kappa B kinase β (astrocytes) | One-hundred-seventy-nine | Loss of kinase activity; blockade of nuclear factor kappa B activation [7] | [7] |

| c-Jun (breast carcinoma) | Two-hundred-sixty-nine | Suppressed activator protein 1 DNA binding [10] | [10] |

| Dynamin-related protein one (renal epithelial cells) | Mid-domain cysteines including six-hundred-forty-four | Reduced guanosine triphosphatase activity; mitochondrial elongation [16] | [16] |

| Signal transducer and activator of transcription three (multiple myeloma) | Two-hundred-fifty-nine | Impaired phosphorylation and transcriptional activity [17] | [17] |

| Phosphatase and tensin homologue (breast carcinoma) | One-hundred-thirty-six | Activation of phosphatidylinositol-three-kinase–AKT signalling [18] | [18] |

| Soluble epoxide hydrolase (vascular endothelium) | Four-hundred-twenty-three, five-hundred-twenty-two | Enzyme inhibition with anti-inflammatory potential [19] | [19] |

Glutathione conjugation and albumin binding of the prostaglandin attenuate electrophile availability, underscoring the importance of local redox environment in dictating target selection [20].

Key insights:

- Peroxisome proliferator-activated receptor γ engagement governs adipogenic and anti-oxidant gene programmes, yet many anti-inflammatory and pro-apoptotic actions proceed without receptor participation.

- Cysteine-directed Michael addition grants 15-deoxy-delta-12,14-prostaglandin J₂ the ability to fine-tune multiple signalling hubs simultaneously, notably nuclear factor kappa B, activator protein 1 and small guanosine triphosphatases.

- Pathway context, concentration and cellular redox status collectively determine whether the prostaglandin drives proliferation, differentiation or cell death.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

UNII

MeSH Pharmacological Classification

Other CAS

Use Classification

Dates

Explore Compound Types